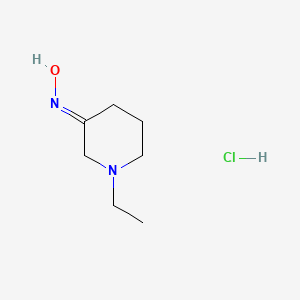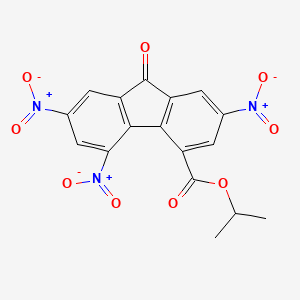
9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester is a complex organic compound with a unique structure. It belongs to the class of fluorene derivatives, which are known for their diverse applications in various fields such as organic synthesis, materials science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester typically involves the nitration of fluorene derivatives followed by esterification. The nitration process introduces nitro groups at specific positions on the fluorene ring, which is then followed by the esterification of the carboxylic acid group with isopropyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorene ring.
Reduction: Amine derivatives.
Substitution: Various substituted fluorene derivatives depending on the reagents used.
Scientific Research Applications
9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The ester group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, hexyl ester
- 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, methyl ester
- 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, undecyl ester
Uniqueness
The uniqueness of 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-, 1-methylethyl ester lies in its specific ester group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This makes it a valuable compound for various applications where these properties are crucial .
Properties
CAS No. |
109174-05-2 |
|---|---|
Molecular Formula |
C17H11N3O9 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
propan-2-yl 2,5,7-trinitro-9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C17H11N3O9/c1-7(2)29-17(22)12-5-8(18(23)24)3-10-14(12)15-11(16(10)21)4-9(19(25)26)6-13(15)20(27)28/h3-7H,1-2H3 |
InChI Key |
HGQJBWAOTPXHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B15092027.png)

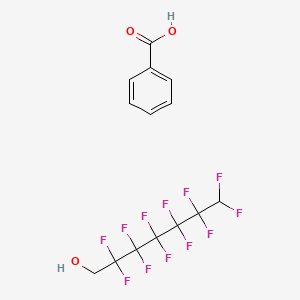
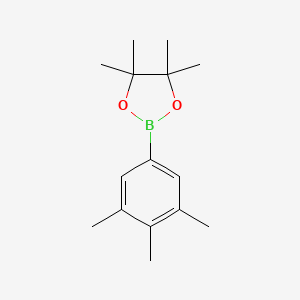
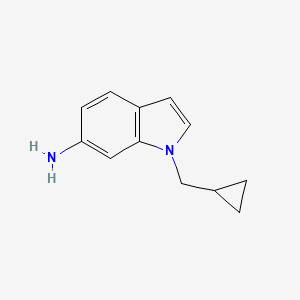

![4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B15092087.png)

![4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol](/img/structure/B15092102.png)

![2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15092112.png)
![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)
